molecular formula C9H13N3 B6253871 2-(piperidin-1-yl)pyrazine CAS No. 6705-23-3

2-(piperidin-1-yl)pyrazine

Cat. No. B6253871
CAS RN: 6705-23-3
M. Wt: 163.2
InChI Key:
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Description

2-(Piperidin-1-yl)pyrazine (2-PP) is an organic compound that is used in a wide range of scientific applications. It is a heterocyclic compound, containing a nitrogen atom in the ring structure, and can be used as a ligand in coordination chemistry, as a precursor for the synthesis of other compounds, and as a building block in organic synthesis. It has found applications in the fields of biochemistry, pharmacology, and materials science. In

Scientific Research Applications

2-(piperidin-1-yl)pyrazine has been used in a variety of scientific research applications, such as the synthesis of novel pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes. It has been used in the synthesis of novel drugs, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. It has also been used in the synthesis of new materials, such as polymers and nanomaterials. In addition, 2-(piperidin-1-yl)pyrazine has been used to study biochemical and physiological processes, such as cell signaling pathways and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)pyrazine is not fully understood. However, it is known that 2-(piperidin-1-yl)pyrazine can act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It can also act as an agonist of certain G-protein coupled receptors, such as the serotonin receptor 5-HT1A. In addition, 2-(piperidin-1-yl)pyrazine can act as an inhibitor of certain ion channels, such as the voltage-gated potassium channel.
Biochemical and Physiological Effects
2-(piperidin-1-yl)pyrazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It can also act as an agonist of certain G-protein coupled receptors, such as the serotonin receptor 5-HT1A. In addition, 2-(piperidin-1-yl)pyrazine has been shown to have anti-inflammatory, antifungal, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(piperidin-1-yl)pyrazine for laboratory experiments include its low cost, availability, and ease of synthesis. In addition, 2-(piperidin-1-yl)pyrazine can be used to study a variety of biochemical and physiological processes, such as cell signaling pathways and enzyme-substrate interactions. The main limitation of 2-(piperidin-1-yl)pyrazine is that its mechanism of action is not fully understood.

Future Directions

The future directions for the use of 2-(piperidin-1-yl)pyrazine include further research into its mechanism of action, the development of new materials based on 2-(piperidin-1-yl)pyrazine, and the synthesis of novel pharmaceuticals. In addition, further research into the biochemical and physiological effects of 2-(piperidin-1-yl)pyrazine is needed. Finally, 2-(piperidin-1-yl)pyrazine could be used as a building block in the synthesis of more complex compounds, such as polymers and nanomaterials.

Synthesis Methods

2-(piperidin-1-yl)pyrazine can be synthesized by a variety of methods, such as condensation reactions, the Biginelli reaction, and the Mannich reaction. The most commonly used method is the Biginelli reaction, which involves the condensation of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst. This reaction yields 2-(piperidin-1-yl)pyrazine as a major product, as well as other byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-1-yl)pyrazine involves the reaction of piperidine with 2-bromo-pyrazine followed by deprotonation of the resulting intermediate.", "Starting Materials": [ "Piperidine", "2-bromo-pyrazine", "Sodium hydride", "Dimethylformamide (DMF)" ], "Reaction": [ "Add 2-bromo-pyrazine to a solution of piperidine in DMF", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and add sodium hydride to deprotonate the intermediate", "Stir the reaction mixture for several hours", "Filter the resulting product and wash with water", "Dry the product under vacuum" ] }

CAS RN

6705-23-3

Product Name

2-(piperidin-1-yl)pyrazine

Molecular Formula

C9H13N3

Molecular Weight

163.2

Purity

0

Origin of Product

United States

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